(3aS,10aS)-2-[6-(methoxymethyl)pyridine-2-carbonyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
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Overview
Description
The compound (3aS,10aS)-2-[6-(methoxymethyl)pyridine-2-carbonyl]-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyridine ring, a benzoxepine ring, and a pyrrole ring, making it a unique and interesting compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,10aS)-2-[6-(methoxymethyl)pyridine-2-carbonyl]-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid involves multiple steps, including the formation of the pyridine, benzoxepine, and pyrrole rings. The reaction conditions typically require the use of specific reagents and catalysts to facilitate the formation of these rings and their subsequent coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, changing the oxidation state of the molecule.
Substitution: The replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound might be investigated for its pharmacological properties. Its complex structure suggests that it could interact with multiple molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications in various industrial processes.
Mechanism of Action
The mechanism of action of (3aS,10aS)-2-[6-(methoxymethyl)pyridine-2-carbonyl]-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molecules with pyridine, benzoxepine, or pyrrole rings. Examples might include:
- Pyridine-2-carboxylic acid derivatives
- Benzoxepine analogs
- Pyrrole-based compounds
Uniqueness
The uniqueness of (3aS,10aS)-2-[6-(methoxymethyl)pyridine-2-carbonyl]-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid lies in its combination of these three ring systems, which provides it with distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3aS,10aS)-2-[6-(methoxymethyl)pyridine-2-carbonyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-27-12-16-6-4-7-17(22-16)19(24)23-10-15-11-28-18-8-3-2-5-14(18)9-21(15,13-23)20(25)26/h2-8,15H,9-13H2,1H3,(H,25,26)/t15-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXZXWOKZZCLU-YCRPNKLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)C(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NC(=CC=C1)C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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